molecular formula C10H8ClFN2O2 B11718681 Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate

Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate

Cat. No.: B11718681
M. Wt: 242.63 g/mol
InChI Key: YUEBJYKZYLOBBA-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate is a chemical compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. The compound is characterized by the presence of a chloro, cyano, and fluoromethyl group attached to a nicotinate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloronicotinic acid with ethyl cyanoacetate in the presence of a base, followed by fluoromethylation using a suitable fluorinating agent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The chloro and cyano groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized nicotinates.

Scientific Research Applications

Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to receptors, altering cellular processes and leading to therapeutic effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate can be compared with similar compounds such as:

    Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can significantly alter its chemical properties and biological activity.

    Ethyl 6-chloro-5-cyano-2-(methyl)nicotinate:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C10H8ClFN2O2

Molecular Weight

242.63 g/mol

IUPAC Name

ethyl 6-chloro-5-cyano-2-(fluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H8ClFN2O2/c1-2-16-10(15)7-3-6(5-13)9(11)14-8(7)4-12/h3H,2,4H2,1H3

InChI Key

YUEBJYKZYLOBBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)CF

Origin of Product

United States

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